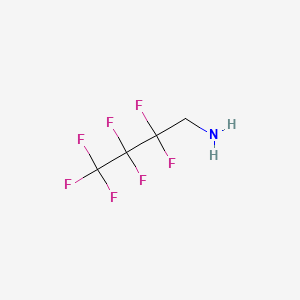

2,2,3,3,4,4,4-Heptafluorobutylamine

Description

The Significance of Fluorine Incorporation in Organic Molecules for Enhanced Properties

The introduction of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties. rsc.org Due to fluorine's high electronegativity, second only to neon, and the strength of the carbon-fluorine (C-F) bond, fluorinated compounds often exhibit increased thermal and oxidative stability. rsc.orgwikipedia.org This bond is the strongest single bond to carbon. wikipedia.org The small van der Waals radius of fluorine, which is comparable to that of hydrogen, allows for the substitution of hydrogen with fluorine without significant steric hindrance. wikipedia.org This modification can lead to enhanced lipophilicity, which can improve the bioavailability of pharmaceuticals, and increased metabolic stability, which can prolong their activity. numberanalytics.com The unique properties conferred by fluorine have made organofluorine compounds invaluable in pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

Overview of Per- and Polyfluorinated Alkyl Substances (PFAS) and their Chemical Diversity

Per- and polyfluoroalkyl substances (PFAS) are a large and diverse group of synthetic chemicals characterized by the presence of multiple fluorine atoms attached to an alkyl chain. nih.gov This class of compounds includes thousands of different substances. mdpi.com The defining feature of PFAS is the extremely strong carbon-fluorine bond, which makes them resistant to degradation. nih.gov This chemical stability leads to their persistence in the environment, earning them the moniker "forever chemicals". mdpi.com The chemical diversity of PFAS is vast, ranging from long-chain to short-chain molecules, and includes various functional groups, such as carboxylic acids, sulfonic acids, and amines. mass.gov This diversity in structure results in a wide range of physical and chemical properties, allowing for their use in numerous consumer and industrial products, including stain-resistant fabrics, non-stick cookware, and firefighting foams. nih.gov

Classification and Structural Characteristics of Highly Fluorinated Amines

Highly fluorinated amines are a subclass of organofluorine compounds where a significant number of hydrogen atoms on the alkyl chain of an amine have been replaced by fluorine. These compounds can be classified based on the degree and position of fluorination. Perfluorinated amines have all hydrogens on the carbon backbone replaced by fluorine, while polyfluorinated amines retain some hydrogen atoms. The presence of the highly electronegative fluorine atoms significantly influences the basicity of the amine group, generally making it less basic compared to its non-fluorinated counterparts. The structural characteristics of these amines, such as the shortened C-F bond length and the high electron density around the fluorinated portions of the molecule, contribute to their unique properties. wikipedia.org

Historical Context and Evolution of Research on Fluorinated Amines

The field of organofluorine chemistry began to gain significant traction in the early 20th century. numberanalytics.com Early research was often hampered by the extreme reactivity of elemental fluorine. nih.gov A significant breakthrough was the development of the Balz-Schiemann reaction in 1927, which provided a method for the synthesis of fluoroaromatic compounds from diazonium salts. nih.govacs.org The development of "fluorous chemistry" has further expanded the applications of fluorinated compounds by utilizing their unique solubility properties for product purification. wikipedia.org Research into fluorinated amines, specifically, has been driven by their potential applications in medicinal chemistry and materials science. nih.govacs.org The intrinsic properties of fluorine, such as its ability to enhance stability and lipophilicity, have made fluorinated amines attractive targets for synthesis and investigation. acs.org The evolution of research has seen a shift towards developing more efficient and safer methods for the synthesis of these valuable compounds. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F7N/c5-2(6,1-12)3(7,8)4(9,10)11/h1,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGBQSRNXPVFDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190840 | |

| Record name | 1H,1H-Heptafluorobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2,2,3,3,4,4,4-Heptafluorobutylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

374-99-2 | |

| Record name | 2,2,3,3,4,4,4-Heptafluorobutylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylamine, 2,2,3,3,4,4,4-heptafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,1H-Heptafluorobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,4-heptafluorobutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Chemical Compound: 2,2,3,3,4,4,4 Heptafluorobutylamine

Synthesis and Manufacturing Processes

The synthesis of this compound can be achieved through the reaction of heptafluorobutyraldehyde (B1329308) with ammonia (B1221849) or other amines. ontosight.ai Purification of the final product is typically carried out by distillation under reduced pressure to achieve a high level of purity, often 97% or greater.

Physicochemical Properties

This compound is a clear, colorless to yellow liquid at room temperature. chemicalbook.comthermofisher.com It is soluble in water. chemicalbook.comfishersci.ca

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₄F₇N |

| Molecular Weight | 199.07 g/mol |

| Boiling Point | 70-71 °C |

| Density | 1.456 g/mL at 25 °C |

| Refractive Index | 1.296-1.298 |

| Flash Point | 70-71°C |

Data sourced from multiple references. sigmaaldrich.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy: The presence of the amine group (N-H) and the carbon-fluorine (C-F) bonds would give rise to characteristic absorption bands in the IR spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectroscopy are crucial for elucidating the structure. The ¹H NMR spectrum would show signals corresponding to the -CH₂- and -NH₂ protons. The ¹⁹F NMR spectrum would exhibit complex splitting patterns due to the coupling between the different fluorine atoms. mdpi.com

Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of fluorine atoms or other small fragments. mdpi.com

Table 2: Spectroscopic Data for this compound

| Technique | Description |

| FTIR | Data available from Bio-Rad Laboratories, Inc. nih.gov |

| ATR-IR | Data available from Bio-Rad Laboratories, Inc. nih.gov |

Chemical Behavior

Reactivity and Stability

The presence of multiple fluorine atoms imparts significant thermal and chemical stability to the molecule. wikipedia.org The strong C-F bonds are not easily broken, making the compound resistant to many chemical transformations. wikipedia.org However, the primary amine group provides a site for various chemical reactions.

Common Chemical Reactions

This compound can undergo reactions typical of primary amines, although its reactivity may be modulated by the electron-withdrawing heptafluorobutyl group. These reactions can include:

Nucleophilic Substitution: The amine can act as a nucleophile, participating in substitution reactions.

Oxidation: The compound can be oxidized to form the corresponding fluorinated amides or nitriles.

Reduction: Reduction of the compound can lead to the formation of fluorinated hydrocarbons.

Derivatization and Functionalization Strategies Involving 2,2,3,3,4,4,4 Heptafluorobutylamine

Formation of Carbamates, Carbonates, and Thiocarbonates

The primary amine of 2,2,3,3,4,4,4-heptafluorobutylamine can readily undergo reactions to form stable carbamate, carbonate, and thiocarbonate linkages. These reactions are standard procedures in organic synthesis for derivatizing amines.

Carbamates: The synthesis of carbamates from this compound can be achieved through several established methods. A common approach involves the reaction of the amine with an alkyl or aryl chloroformate. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride leaving group to form the N-heptafluorobutyl carbamate. Another route involves the reaction of the amine with carbon dioxide and an alkyl halide, often facilitated by a base like cesium carbonate. organic-chemistry.orggoogle.com This method is considered a greener alternative as it utilizes CO2 as a C1 building block. nih.gov

Carbonates: While direct formation of carbonates from the amine is less common, fluoroalkyl carbonates are recognized as highly reactive reagents that can serve as safer substitutes for toxic phosgene (B1210022) in chemical synthesis. eurekalert.orgkobe-u.ac.jpresearchgate.net These reactive carbonates can be synthesized by reacting a fluorine-containing alcohol with a phosgene equivalent. The high reactivity of fluoroalkyl carbonates is attributed to the electron-withdrawing nature of the fluorine atoms. eurekalert.org

Thiocarbonates: The synthesis of thiocarbonates involving this compound can be accomplished by reacting the amine with a thiocarbonyl transfer reagent, such as thiophosgene (B130339) or by a one-pot procedure involving an in-situ generated isocyanate intermediate that then reacts with a thiol. researchgate.net Thiocarbamates are known pharmacophores in various biologically active molecules. researchgate.net Another approach involves the reaction of alkylsulfenyl thiocarbonates with amines to generate hydropersulfides. nih.gov

These derivatization reactions are summarized in the table below.

| Derivative | General Reactant(s) | Resulting Linkage |

| Carbamate | Alkyl/Aryl Chloroformate or CO₂ + Alkyl Halide | R-O-C(=O)-NH-R' |

| Carbonate | Phosgene Equivalent + Fluoroalcohol | R-O-C(=O)-O-R' |

| Thiocarbonate | Thiophosgene or Isocyanate + Thiol | R-S-C(=O)-NH-R' |

| (Where R' represents the 2,2,3,3,4,4,4-heptafluorobutyl group) |

Applications in Bioconjugation and Surface Functionalization

The unique properties of the heptafluorobutyl group make it a desirable tag for bioconjugation and surface functionalization. Its incorporation can modify the characteristics of peptides, polymers, and other materials.

Sortase-mediated ligation, or "sortagging," is a powerful enzymatic method for site-specific protein and peptide modification. researchgate.netnih.gov The enzyme, sortase A, recognizes a specific peptide sequence (LPXTG) and cleaves the peptide bond between the threonine (T) and glycine (B1666218) (G). researchgate.netmit.edu It then catalyzes the formation of a new amide bond with an N-terminal oligoglycine nucleophile. bpsbioscience.comnih.gov

While direct use of this compound in sortagging is not explicitly documented, a chemically sound strategy can be proposed. A synthetic peptide containing an N-terminal triglycine (B1329560) (GGG) motif could be functionalized by reacting one of its amino acid side chains (e.g., the carboxyl group of aspartic or glutamic acid) with the primary amine of this compound. This creates a fluorinated peptide tag. This tag can then be ligated by sortase A to a surface-immobilized protein that displays the C-terminal LPXTG motif. This strategy allows for the precise, enzyme-directed installation of a highly fluorinated moiety onto a biological surface, which can be used to alter surface properties or for detection purposes. nih.govrsc.org

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive analytical technique used to determine the elemental composition and chemical state of a material's surface. thermofisher.com The incorporation of fluorine atoms provides a distinct and high-sensitivity signal (F 1s) in XPS analysis, making fluorinated compounds excellent labels for surface studies. d-nb.info

This compound is an ideal candidate for functionalizing polymer-coated microbeads for XPS analysis. The primary amine group can be covalently attached to various functional groups on a polymer surface, such as:

Epoxy groups: Through ring-opening addition.

Carboxylic acid groups: Through amide bond formation using coupling agents like EDC/NHS. acs.org

Isocyanate groups: Forming a urea (B33335) linkage.

Once the microbeads are functionalized, XPS analysis can unequivocally confirm the presence of the heptafluorobutyl groups on the surface. The high atomic concentration of fluorine (7 atoms per molecule) provides a strong F 1s signal, allowing for easy quantification of the surface modification density. nih.gov This method can be used to verify the efficiency of surface functionalization protocols and to study the distribution of the fluorinated tags on the material.

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and specific reaction for modifying material surfaces. researchgate.netnih.govnih.gov The reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. interchim.frthermofisher.com

To utilize this compound in a click chemistry workflow, it must first be derivatized to contain either an azide (B81097) or an alkyne group. The primary amine is an excellent starting point for this modification. For example, the amine can be reacted with an NHS-ester of an alkyne-containing carboxylic acid to yield an alkyne-tagged heptafluorobutyl molecule. interchim.fr

This fluorinated alkyne can then be "clicked" onto a material surface that has been pre-functionalized with azide groups. This two-step approach allows for the modular and highly efficient coating of surfaces with a dense layer of heptafluorobutyl groups, leveraging the bio-orthogonality and reliability of the click reaction. thermofisher.comsigmaaldrich.comnih.gov

Development of Fluorine-Terminated Functionalized Materials

The covalent attachment of this compound to various substrates leads to the creation of fluorine-terminated functionalized materials. The presence of the C7F7 moiety at the material's interface dramatically alters its surface properties.

The introduction of such a highly fluorinated group typically results in materials with:

Low Surface Energy: The fluorinated surface minimizes intermolecular forces, leading to anti-stick and anti-fouling properties.

Enhanced Hydrophobicity and Oleophobicity: The material will repel both water and oils, a direct consequence of the low polarizability of the C-F bonds. mdpi.com

Unique Electrical Properties: Fluorinated polymers often exhibit interesting dielectric and piezoelectric properties. researchgate.net

These fluorine-terminated materials, synthesized using the strategies described above, have potential applications in a wide range of fields, including biomedical devices (e.g., anti-fouling coatings), microfluidics, protective coatings, and advanced electronics. nih.gov The ability to systematically introduce the heptafluorobutyl group allows for the rational design of materials with precisely tuned surface characteristics. researchgate.netmdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the hydrogen, carbon, and fluorine atoms within 2,2,3,3,4,4,4-heptafluorobutylamine.

In the ¹H NMR spectrum of a derivative of this compound, specifically N-(2,2,3,3,4,4,4-heptafluorobutyl)pyromellitic diimide, the methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom exhibit a characteristic signal. rsc.org This signal appears as a triplet, a result of coupling with the two adjacent fluorine atoms on the C2 carbon. rsc.org The chemical shift for these protons is observed at approximately 4.44 ppm, with a coupling constant (³J(H,F)) of 15.3 Hz. rsc.org For the free amine, the protons of the NH₂ group would typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -CH₂- | ~4.44 | Triplet (t) | ³J(H,F) = 15.3 |

| -NH₂ | Variable | Broad Singlet (br s) | - |

| Note: Data for the -CH₂- group is based on the N-(2,2,3,3,4,4,4-heptafluorobutyl)pyromellitic diimide derivative and serves as an approximation for this compound. |

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. In the case of the N-(2,2,3,3,4,4,4-heptafluorobutyl)pyromellitic diimide derivative, the carbon atoms of the heptafluorobutyl chain show distinct resonances. rsc.org The carbon atom of the CH₂ group and the adjacent CF₂ group are observed at approximately 37.9 and 37.6 ppm, respectively. rsc.org The other fluorinated carbons, C3 and C4, would appear at distinct chemical shifts, heavily influenced by the attached fluorine atoms, typically in the range of 110-130 ppm with complex splitting patterns due to C-F coupling.

| Carbon Atom | Approximate Chemical Shift (δ) ppm |

| C1 (-CH₂-) | 37.9 |

| C2 (-CF₂-) | 37.6 |

| C3 (-CF₂-) | Not explicitly reported, expected 110-130 |

| C4 (-CF₃) | Not explicitly reported, expected 110-130 |

| Note: Data is based on the N-(2,2,3,3,4,4,4-heptafluorobutyl)pyromellitic diimide derivative and serves as an approximation for this compound. |

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov For the N-(2,2,3,3,4,4,4-heptafluorobutyl)pyromellitic diimide derivative, three distinct signals are observed in the ¹⁹F NMR spectrum, corresponding to the three different fluorine environments. rsc.org The terminal trifluoromethyl group (-CF₃) resonates at approximately -81.97 ppm. rsc.org The two difluoromethylene groups (-CF₂-) appear at approximately -118.23 ppm and -128.55 ppm. rsc.org The coupling between the different fluorine nuclei would result in complex splitting patterns, providing further structural confirmation. Research on other fluoroalkylamines has also highlighted the utility of ¹⁹F NMR in their characterization. thieme-connect.de

| Fluorine Group | Approximate Chemical Shift (δ) ppm |

| -CF₃ | -81.97 |

| -CF₂- | -118.23 |

| -CF₂- | -128.55 |

| Note: Data is based on the N-(2,2,3,3,4,4,4-heptafluorobutyl)pyromellitic diimide derivative and serves as an approximation for this compound. |

Mass Spectrometry (MS) Techniques

Mass spectrometry techniques are vital for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the elemental formula. The computed exact mass of this compound (C₄H₄F₇N) is 199.02319627 Da. nih.gov Experimental determination of the molecular mass with high resolution would confirm this elemental composition, distinguishing it from other compounds with the same nominal mass.

| Property | Value | Source |

| Molecular Formula | C₄H₄F₇N | nih.gov |

| Computed Exact Mass | 199.02319627 Da | nih.gov |

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules in solution. This compound has been investigated as a cationic ion-interaction reagent in reversed-phase chromatography, where it has been shown to significantly enhance the ESI-MS signal for acidic compounds. This enhancement can be up to five-fold compared to traditional reagents like ammonia (B1221849) and triethylamine (B128534). This property makes it a valuable tool in analytical chemistry for improving the detection of certain analytes. In ESI-MS analysis, this compound would typically be observed as its protonated form, [M+H]⁺.

Atmospheric Pressure Chemical Ionization-Time-of-Flight (APCI-TOF) MS

Atmospheric Pressure Chemical Ionization (APCI) is an effective ionization technique for analyzing polar and relatively nonpolar, thermally stable compounds with molecular weights typically below 1500 Da, making it suitable for a molecule like this compound. wikipedia.org The process involves nebulizing the liquid sample into a heated chamber (350–500 °C) where the solvent and analyte are vaporized. wikipedia.org A corona discharge then ionizes the solvent vapor, which in turn ionizes the analyte molecules through gas-phase reactions. youtube.com

For amines, APCI typically operates in the positive ion mode, where proton transfer from the ionized solvent creates protonated molecules [M+H]⁺. youtube.com The high proton affinity of the amine group facilitates this process. Conversely, in negative ion mode, analysis of fluorinated compounds can proceed via proton abstraction to form [M-H]⁻ ions, especially for acidic analytes. nih.govnih.gov The extent of proton abstraction versus the formation of adducts (e.g., [M+Cl]⁻) depends on the analyte's acidity and the instrumental conditions, such as the collision-induced dissociation (CID) energy in the mass spectrometer's interface region. nih.gov

The choice of mobile phase is crucial in APCI. Methanol (B129727)/water mixtures have been shown to provide the best response for fluorinated compounds in negative-ion APCI. nih.gov The high thermal stability of this compound makes it a good candidate for APCI, as analyte volatilization is a prerequisite for this ionization technique. youtube.com Coupling APCI with a Time-of-Flight (TOF) mass analyzer provides high mass accuracy and resolution, allowing for precise mass determination and elemental composition confirmation of the resulting ions.

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique widely used for large biomolecules like proteins. nih.gov Its application to small molecules like this compound (MW: 199.07 g/mol ) presents challenges due to potential interference from matrix ions in the low mass range. nih.gov

A highly effective strategy for the MALDI-TOF MS analysis of small primary and secondary amines is through chemical derivatization. nih.gov This approach involves tagging the analyte with a molecule that carries a permanent positive charge. This "charge derivatization" serves two primary purposes:

It significantly enhances the ionization efficiency and sensitivity of the analysis, with detection limits reaching the low femtomole range. nih.gov

It shifts the mass of the analyte to a higher, clearer region of the MALDI spectrum, away from matrix-related background signals. nih.gov

For example, isotopically coded reagents like tris(2,4,6-trimethoxyphenyl)phosphonium acetic acid N-hydroxysuccinimide esters can be used to derivatize primary amines. nih.gov The reaction is rapid, and the resulting derivatized sample can often be analyzed directly without extensive cleanup. nih.gov This derivatization strategy also enables quantitative analysis by using a mixture of light and heavy isotopic tags. nih.gov

| Strategy | Reagent Example | Analyte Functional Group | Key Advantages | Reference |

|---|---|---|---|---|

| Charge Derivatization | Tris(2,4,6-trimethoxyphenyl)phosphonium acetic acid N-hydroxysuccinimide ester | Primary or Secondary Amine | - Greatly improves sensitivity (low fmol)

| nih.gov |

Application as Cationic Ion-Interaction Reagent in LC-MS

This compound has emerged as a superior cationic ion-interaction reagent for liquid chromatography-mass spectrometry (LC-MS), particularly for the analysis of acidic compounds. It offers significant advantages over traditional reagents like triethylamine (TEA) and ammonia.

When used as a mobile phase additive in reversed-phase chromatography, this compound enhances the retention of acidic analytes. More importantly, it leads to a substantial improvement in detection sensitivity. Studies have shown that it can produce a 3- to 5-fold signal enhancement in electrospray ionization mass spectrometry (ESI-MS) compared to other amines. This is attributed to the unique properties of fluoroalkylamines.

Furthermore, columns equilibrated with heptafluorobutylamine demonstrate very rapid equilibration times (approximately 25 column volumes) and fast washout times from the ESI-MS system (around 30 minutes). This minimizes instrument contamination and carryover, which are common problems with other ion-pairing reagents. Its higher hydrophobicity compared to smaller alkylamines also contributes to improved retention factors for acidic compounds.

| Reagent | Relative ESI-MS Signal Enhancement | Column Equilibration Time | System Washout Time | Key Advantage | Reference |

|---|---|---|---|---|---|

| Heptafluorobutylamine | 3-5 fold (vs. TEA) | ~25 column volumes | ~30 minutes | High sensitivity, fast equilibration/washout | |

| Triethylamine (TEA) | Baseline | Longer | Longer / Persistent | Traditional reagent | |

| Ammonia | Lower | Variable | Variable | Volatile buffer component |

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for the separation, identification, and purification of this compound and for the analysis of biomolecules derivatized with related fluorinated compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Biomolecules

Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, many biomolecules, such as amino acids and monosaccharides, are non-volatile due to their polar functional groups. mdpi.com Chemical derivatization is employed to convert these polar groups into more volatile and thermally stable moieties suitable for GC analysis. youtube.comnih.gov

Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) and heptafluorobutyl chloroformate are used to create heptafluorobutyryl (HFB) derivatives of biomolecules. These derivatives exhibit excellent chromatographic properties and produce characteristic mass spectra, making them ideal for GC-MS analysis.

Amino Acid Analysis : N-heptafluorobutyryl derivatives of amino acid esters are commonly used for their sensitive detection by GC-MS. This technique allows for the quantification of amino acids at picomole levels and is used in kinetic studies of nitrogen assimilation in plants. rsc.org

Carbohydrate Analysis : Monosaccharides liberated from glycoproteins and glycolipids can be derivatized to their heptafluorobutyrate forms. These stable derivatives allow for sensitive and reproducible quantification down to the 25 pmol level. fishersci.ca

Drug and Metabolite Analysis : Derivatization with HFBA has been successfully used to analyze novel psychoactive substances like aminoindanes, improving their chromatographic separation and providing individualizing fragment ions for confident identification by MS.

The electron-withdrawing nature of the heptafluorobutyryl group enhances detection by electron capture detection (ECD) and provides unique fragmentation patterns in MS for structural elucidation. nih.gov

High-Performance Liquid Chromatography (HPLC) and LC-MS/MS

High-Performance Liquid Chromatography (HPLC) and its coupling with tandem mass spectrometry (LC-MS/MS) are the preferred techniques for the analysis of polar, non-volatile compounds like this compound in complex mixtures. nih.gov

As discussed previously (Section 5.2.5), heptafluorobutylamine itself is an effective ion-interaction reagent. When analyzing this compound, reversed-phase chromatography on a C18 column is typically employed. The mobile phase composition is critical; to analyze a basic compound like an amine, the pH is often kept acidic (e.g., pH 4.0 with formic acid) to ensure the analyte is in its protonated, ionic form.

For enhanced separation of highly polar amines, ion-pairing chromatography is a common strategy. While heptafluorobutylamine can act as a reagent, the related compound heptafluorobutyric acid (HFBA) is frequently used as an ion-pairing agent to improve the retention and peak shape of basic analytes on reversed-phase columns. However, the use of perfluorinated acids like HFBA can cause significant ion suppression in the MS source and lead to persistent background contamination. Therefore, methods that avoid these reagents, such as using hydrophilic interaction liquid chromatography (HILIC), are also being developed.

| Parameter | Condition/Type | Purpose | Reference |

|---|---|---|---|

| Column | Reversed-Phase C18 or Pentafluorophenylpropyl (PFPP) | Provides retention for moderately polar to nonpolar analytes. PFPP offers alternative selectivity for amines. | wikipedia.org |

| Mobile Phase | Acetonitrile (B52724)/Water with acid (e.g., 0.1% Formic Acid) | Ensures analyte protonation for good peak shape and ESI efficiency. | |

| Ionization | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes basic compounds like amines to [M+H]⁺. | |

| Detection | Tandem MS (Multiple Reaction Monitoring - MRM) | Provides high selectivity and sensitivity for quantification in complex matrices. |

Solid Phase Extraction (SPE) for Trace Level Detection in Complex Matrices

Solid Phase Extraction (SPE) is a crucial sample preparation technique used to isolate and pre-concentrate analytes from complex matrices like food, urine, or environmental water samples prior to chromatographic analysis. nih.gov This cleanup step is vital for removing interfering matrix components that can cause ion suppression or enhancement in the MS source, thereby improving the accuracy and sensitivity of the analysis. nih.gov

For a basic compound like this compound, which is protonated at neutral or acidic pH, cation-exchange SPE is the most effective mechanism.

The general procedure involves:

Conditioning : The SPE sorbent is conditioned with a solvent like methanol followed by water or a buffer to activate the stationary phase.

Loading : The sample, with its pH adjusted to ensure the analyte is charged, is passed through the SPE cartridge. The protonated amine is retained on the cation-exchange sorbent.

Washing : The cartridge is washed with a weak solvent (e.g., water, methanol) to remove unretained, neutral, or anionic matrix interferences.

Elution : The retained analyte is eluted using a solvent containing a strong base, such as ammonia in methanol, which neutralizes the analyte and/or displaces it from the sorbent.

This approach has been successfully applied to the analysis of small aliphatic N-compounds in human urine using a strong cation exchange sorbent, and for the trace detection of other ionic compounds like glyphosate (B1671968) in water. By concentrating a large sample volume, SPE allows for the detection of analytes at very low concentrations (pg/g or ng/L levels). nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top few atomic layers of a material. bris.ac.ukntu.edu.tw While specific XPS studies on this compound are not extensively documented in publicly available literature, the analysis of structurally similar fluorinated molecules and polymers provides a strong basis for predicting its XPS spectrum.

Expected XPS Signatures:

The XPS spectrum of this compound is expected to show characteristic peaks for Carbon (C1s), Nitrogen (N1s), and Fluorine (F1s).

C1s Spectrum: The high-resolution C1s spectrum would be particularly informative. Due to the presence of multiple fluorine atoms, significant chemical shifts in the binding energies of the carbon atoms are anticipated. The carbon atom bonded to the amine group (C-N) would appear at a different binding energy compared to the fluorinated carbons. The carbons in the -CF2- and -CF3 groups will exhibit higher binding energies due to the strong electron-withdrawing effect of the fluorine atoms. utl.ptresearchgate.net For instance, in studies of fluorinated polymers, C-F, CF2, and CF3 groups are well-resolved in the C1s spectrum, with binding energies increasing with the degree of fluorination. utl.pt

N1s Spectrum: The N1s spectrum is expected to show a primary peak corresponding to the amine group (-NH2). In studies of similar compounds, the N1s peak for an amine group typically appears around 400.5 eV. nih.gov The exact binding energy can be influenced by surface interactions and the chemical environment. For example, in the analysis of perfluorophenylazide-modified surfaces, amine/amide species were identified at this approximate binding energy. nih.gov

F1s Spectrum: A strong, single F1s peak is expected, characteristic of covalently bonded fluorine. The binding energy of the F1s peak in fluorinated organic compounds is typically observed around 687-689 eV. researchgate.net

Challenges in Analysis:

A known challenge in the XPS analysis of fluorinated materials is the potential for sample degradation under X-ray irradiation. utl.pt This can lead to changes in the surface chemistry and complicate spectral interpretation. Therefore, careful control of experimental parameters such as X-ray dose and analysis time is crucial for obtaining accurate and representative data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. A standard FTIR spectrum of this compound has been recorded and is available in spectral databases. nih.gov The spectrum exhibits characteristic absorption bands that confirm the presence of the amine and fluoroalkyl groups.

Key IR Absorptions:

Based on general principles of IR spectroscopy for amines and fluorinated compounds, the following characteristic peaks are expected and observed: libretexts.orgorgchemboulder.comvscht.cz

N-H Stretching: Primary amines typically show two bands in the region of 3500-3300 cm⁻¹ corresponding to asymmetric and symmetric N-H stretching vibrations. libretexts.orgorgchemboulder.com These bands are generally weaker and sharper than the O-H stretching bands of alcohols. orgchemboulder.com

N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is expected to appear in the range of 1650-1580 cm⁻¹. orgchemboulder.com

C-N Stretching: The C-N stretching vibration for aliphatic amines is typically observed in the 1250-1020 cm⁻¹ region. orgchemboulder.com

C-F Stretching: Strong absorption bands due to C-F stretching vibrations are a prominent feature of fluorinated compounds and are expected in the region of 1300-1100 cm⁻¹. rsc.orgresearchgate.net The presence of multiple fluorine atoms in this compound would lead to intense and complex absorptions in this fingerprint region.

A documented ATR-IR spectrum of this compound was obtained using a Bruker Tensor 27 FT-IR instrument. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) * |

| Asymmetric & Symmetric N-H Stretch | 3500-3300 |

| N-H Bend (Scissoring) | 1650-1580 |

| C-N Stretch | 1250-1020 |

| C-F Stretch | 1300-1100 |

General ranges for aliphatic primary amines and fluorinated compounds.

Cyclic Voltammetry and Electrochemical Characterization

Expected Electrochemical Behavior:

Research on various perfluoroalkyl substances (PFAS) indicates that these compounds are generally electrochemically active and can undergo reduction. emerging-researchers.org CV studies of perfluoroalkyl acids (PFAs) and perfluorooctane (B1214571) sulfonate (PFOS) in acetonitrile with a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAHFP) have shown that these compounds are reducible. emerging-researchers.org The voltammograms typically display cathodic and anodic peaks, with the peak potentials and heights varying depending on the specific compound. emerging-researchers.org

For instance, studies on the ion transfer of PFAS at a micro-interface between two immiscible electrolyte solutions have shown that the transfer potential is dependent on the length of the perfluorinated carbon chain. curtin.edu.au It is plausible that this compound would also exhibit reductive behavior under similar experimental conditions. The amine group could also potentially undergo oxidation at higher potentials. The electrochemical oxidation of PFCs has been explored as a potential remediation technique. nih.gov

Typical Experimental Setup:

A typical CV experiment for a fluorinated compound like this compound would involve:

Solvent: Acetonitrile (CH3CN) emerging-researchers.org

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAHFP) emerging-researchers.org

Working Electrode: Platinum emerging-researchers.org

Reference Electrode: Ag/AgCl emerging-researchers.org

The resulting cyclic voltammogram would provide information on the reduction and oxidation potentials of the compound, offering insights into its electronic structure and potential for electrochemical reactions.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. For a compound to be analyzed by single-crystal XRD, it must be possible to grow suitable, well-ordered crystals. As this compound is a liquid at room temperature, obtaining a single crystal for XRD analysis would require cryogenic techniques to solidify the sample. sigmaaldrich.com

While there are no specific published XRD studies on this compound, XRD has been successfully applied to determine the structures of other fluorine-functionalized organic molecules. mdpi.com

Hypothetical Crystalline Structure Analysis:

If a single crystal of this compound were grown, XRD analysis could provide precise information on:

Bond lengths and angles: The exact lengths of the C-C, C-N, C-F, and N-H bonds, as well as the bond angles within the molecule.

Conformation: The preferred three-dimensional arrangement of the atoms in the crystal lattice.

Intermolecular interactions: The presence and nature of hydrogen bonding (N-H···N or N-H···F) and other non-covalent interactions that dictate the crystal packing.

In the absence of experimental data for the target compound, insights can be drawn from XRD studies of similar molecules. For example, an XRD study of fluorine-functionalized thiosemicarbazones revealed detailed information about intramolecular and intermolecular interactions, including hydrogen bonding involving fluorine atoms. mdpi.com Such studies highlight the capability of XRD to elucidate the subtle structural effects of fluorination.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations (e.g., DFT, B3LYP, CAM-B3LYP, PBEPBE)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods calculate the electronic structure of a molecule to determine its energy and other properties. Different functionals, such as B3LYP, CAM-B3LYP, and PBEPBE, offer varying balances of accuracy and computational cost.

Were such calculations performed on 2,2,3,3,4,4,4-heptafluorobutylamine, they would provide fundamental data including:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy conformation.

Vibrational Frequencies: Prediction of the infrared (IR) spectrum, which can be used to characterize the molecule's vibrational modes.

Electronic Properties: Information on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity.

Currently, there are no specific published studies detailing these quantum chemical calculations for this compound.

Prediction of Molecular Properties and Reactivity

Building upon quantum chemical calculations, a variety of molecular properties and reactivity descriptors can be predicted. For this compound, these would include:

Polarizability: The ease with which the electron cloud of the molecule can be distorted by an external electric field.

Reactivity Indices: Parameters derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity index, which would predict its behavior in chemical reactions.

A theoretical study would allow for the creation of a detailed profile of these properties, offering insights into its potential interactions with other molecules. However, specific predictive studies on the reactivity of this compound are not found in the surveyed literature.

Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, chemists can identify the transition states—the highest energy points along a reaction coordinate—and determine the activation energies.

For this compound, this could involve modeling reactions such as:

Protonation/Deprotonation: Investigating the acidity of the amine protons and the basicity of the nitrogen lone pair.

Nucleophilic Substitution: Exploring the potential for the amine group to act as a nucleophile or for substitution reactions at the fluorinated carbon centers.

Without dedicated studies, the specific mechanisms and energetic barriers for reactions involving this compound remain speculative.

Molecular Dynamics Simulations (if applicable)

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. These simulations are particularly useful for studying the conformational flexibility of molecules and their interactions in a condensed phase (e.g., in a solvent).

An MD simulation of this compound could reveal:

Conformational Preferences: How the butyl chain flexes and the preferred orientations of the amine and heptafluoropropyl groups.

Solvation Structure: How solvent molecules, such as water, arrange themselves around the solute molecule.

Transport Properties: Diffusion coefficients and other properties related to its movement in a liquid.

While MD simulations are common for fluorinated compounds in materials science and biochemistry, specific simulations for this compound are not documented.

Structure-Activity Relationship (SAR) Studies for Fluorinated Analogs

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity or other properties. In the context of computational chemistry, this often involves comparing a series of related molecules.

A theoretical SAR study involving this compound could involve:

Systematic modification: Computationally altering the number and position of fluorine atoms or modifying the alkyl chain length.

Property calculation: Calculating key electronic and steric properties for each analog.

Correlation analysis: Correlating these calculated properties with experimentally observed activities (if available) to build a predictive model.

Such studies are invaluable in fields like drug design and materials science. However, no specific computational SAR studies featuring this compound as a lead compound are currently published.

Applications in Advanced Materials Science

Polymer Chemistry and Fluoropolymer Development

The introduction of fluorinated side chains into polymers can dramatically alter their physical and chemical properties. 2,2,3,3,4,4,4-Heptafluorobutylamine serves as a key reagent for introducing the C4F7 moiety into various polymer backbones, leading to materials with enhanced performance characteristics.

While specific research on the synthesis of fluorinated benzoxazines using this compound is not prominently documented in the reviewed literature, its application in modifying existing polymers to create functionalized diamine-like structures is well-established. A notable application involves the modification of maleic anhydride (B1165640) (MA) copolymers.

New functional aqueous dispersions of poly(styrene-co-maleimide) (SMI) and poly(octadecene-co-maleimide) (OMI) have been developed by grafting this compound (HFBA) onto the polymer side chains. researchgate.net This modification is achieved by reacting the maleic anhydride groups of the copolymer with the primary amine of HFBA. The process, a thermal imidization reaction, is carried out at 155 °C for 6 hours and results in functional nanoparticles. researchgate.net These modifications are intended to fine-tune properties such as hydrophobicity and weathering stability. researchgate.net The resulting functionalized nanoparticles exhibit high glass transition temperatures (Tg), a key indicator of thermal stability, ranging from 150 to 180 °C. researchgate.net

Table 1: Properties of Functionalized Maleimide (B117702) Copolymer Nanoparticles

| Property | Value |

| Grafted Amine | This compound (HFBA) |

| Imidization Temperature | 155 °C |

| Resulting Nanoparticle Size | 50 to 217 nm |

| Glass Transition Temp. (Tg) | 150 to 180 °C |

This table summarizes the properties of maleimide copolymers functionalized with this compound, highlighting the enhanced thermal stability as indicated by the high glass transition temperatures. researchgate.net

Polymers containing the heptafluorobutyl group are instrumental in the development of advanced optical materials, primarily due to their low refractive indices. Poly(2,2,3,3,4,4,4-heptafluorobutyl methacrylate) (PHFBMA) is a prominent example of such a fluoropolymer. sigmaaldrich.compolymersource.ca

PHFBMA is recognized as a transparent, low surface tension polymer used as a cladding layer in optical waveguides. sigmaaldrich.comsigmaaldrich.com Its low refractive index is a critical property for this application. Furthermore, its high mechanical strength, thermal stability, chemical inertness, and low water absorptivity make it suitable for various optoelectronic devices, including organic photovoltaics and polymer light-emitting diodes. chemicalbook.com A copolymer, Poly(2,2,3,3,4,4,4-heptafluorobutyl methacrylate-co-glycidyl methacrylate), is also noted as a low refractive index, photocrosslinkable polymer. sigmaaldrich.com

Table 2: Properties of Poly(2,2,3,3,4,4,4-heptafluorobutyl methacrylate) (PHFBMA)

| Property | Value | Source |

| Form | Solid | sigmaaldrich.com |

| Refractive Index (n20/D) | 1.383 (lit.) | sigmaaldrich.com |

| Transition Temperature (Tg) | 65 °C | sigmaaldrich.com |

| Application | Low refractive index polymer for optical waveguide cladding | sigmaaldrich.com |

This table presents key physical and optical properties of PHFBMA, underscoring its utility in optical applications.

Functionalized Graphene Oxide Composites for Energy Storage

Information regarding the specific use of this compound for the functionalization of graphene oxide composites for energy storage applications was not available in the reviewed sources.

Development of Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of modern flexible and low-cost electronics. wikipedia.org The performance of these devices relies heavily on the properties of the organic semiconductor used in their channel. This compound has been used in the synthesis of high-performance, air-stable, n-type (electron-transporting) organic semiconductors. nih.gov

In one synthetic approach, this compound is reacted with a dibromo compound in a solvent such as 1-methyl-2-pyrrolidinone (B7775990) (NMP) at elevated temperatures (e.g., 85-90°C) to produce novel n-type semiconductors. This method has been applied to create functionalized phenanthrene-conjugated asymmetric N-heteroacenes. nih.gov OFETs fabricated from these materials via spin-coating exhibit typical n-type performance under ambient conditions, with charge carrier mobilities reaching up to 4.27×10⁻³ cm² V⁻¹ s⁻¹. nih.gov This demonstrates that the incorporation of the heptafluorobutyl group is a viable strategy for developing stable, solution-processable n-type semiconducting materials for OFETs. nih.gov

Applications in Pharmaceutical and Agrochemical Research

Synthesis of Chiral Fluorinated Amines for Bioactive Compounds

Chiral amines are crucial components of many pharmaceuticals and agrochemicals, with their stereochemistry often playing a pivotal role in their biological activity. The synthesis of enantiomerically pure fluorinated amines is of significant interest as the presence of fluorine can enhance the efficacy and pharmacokinetic profile of a drug molecule. While specific examples detailing the direct use of 2,2,3,3,4,4,4-heptafluorobutylamine in the asymmetric synthesis of bioactive chiral amines are not extensively reported in publicly available literature, the principles of synthesizing such compounds are well-established.

General strategies for the synthesis of chiral fluorinated amines often involve the use of chiral auxiliaries or catalysts. yale.edu For instance, the Ellman method, which utilizes a tert-butanesulfinamide chiral auxiliary, is a widely adopted approach for the asymmetric synthesis of a broad range of chiral amines. yale.edu This methodology has been successfully applied to the synthesis of numerous drug candidates and approved drugs. yale.edu The synthesis of fluorinated amino acids, which are important building blocks, has also been achieved through methods like the alkylation of glycine (B1666218) Schiff base complexes with fluorinated reagents. mdpi.com

The potential application of this compound in this area would likely involve its use as a precursor to a chiral building block. For example, it could be envisioned as a starting material for the synthesis of a chiral heptafluorobutylated amine that could then be incorporated into a larger bioactive molecule. The development of efficient and stereoselective methods to introduce the heptafluorobutyl-amine moiety would be a key step in this process.

Table 1: General Methods for Asymmetric Amine Synthesis

| Method | Description | Key Features |

| Chiral Auxiliary-Based Synthesis | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. The auxiliary is removed in a subsequent step. | High diastereoselectivity, well-established procedures. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | High catalytic efficiency, atom economy. |

| Resolution of Racemates | A racemic mixture of amines is separated into its constituent enantiomers, often through the formation of diastereomeric salts with a chiral resolving agent. | Applicable to a wide range of amines, but with a theoretical maximum yield of 50% for the desired enantiomer. |

Role as a Pharmaceutical Intermediate and Organic Building Block

Fluorinated compounds are integral to modern medicine, with a significant percentage of commercial drugs containing at least one fluorine atom. The introduction of a fluorine or a fluoroalkyl group can lead to improved metabolic stability, increased binding affinity, and enhanced membrane permeability. This compound serves as a valuable organic building block and pharmaceutical intermediate due to the presence of the heptafluorobutyl group. mdpi.com

While specific drug molecules that explicitly name this compound as a direct precursor in their synthesis are not readily identifiable in public-domain literature, its role can be inferred from the broad utility of fluorinated building blocks in drug discovery. Fluorinated groups are often incorporated to block sites of metabolism or to fine-tune the electronic properties of a molecule. The heptafluorobutyl group, with its strong electron-withdrawing nature and lipophilic character, can be a desirable substituent in the design of new therapeutic agents.

The synthesis of more complex molecules from this compound would typically involve the reaction of its primary amine functionality. This could include acylation, alkylation, or condensation reactions to attach the heptafluorobutyl moiety to a larger molecular scaffold.

Table 2: Impact of Fluorination on Drug Properties

| Property | Effect of Fluorination | Rationale |

| Metabolic Stability | Increased | The carbon-fluorine bond is very strong and resistant to enzymatic cleavage, thus preventing metabolic degradation at that position. |

| Lipophilicity | Increased | The introduction of a fluoroalkyl group generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and transport across biological membranes. |

| Binding Affinity | Can be increased | Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding. |

| pKa | Can be altered | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state of the drug at physiological pH. |

Derivatization in Proteomics and Metabolomics Research

In the fields of proteomics and metabolomics, the sensitive and accurate detection of biomolecules is paramount. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique often employed for this purpose. However, many biomolecules, such as amino acids and peptides, are not sufficiently volatile or thermally stable for direct GC-MS analysis. Therefore, a chemical derivatization step is often necessary to improve their analytical properties.

The heptafluorobutyl group is a valuable derivatizing agent in this context. While this compound itself is not the primary reagent, its related derivative, heptafluorobutyric anhydride (B1165640) (HFBA) or heptafluorobutyryl imidazole (B134444) (HFBI), is commonly used to derivatize primary and secondary amines, as well as hydroxyl and thiol groups. The resulting heptafluorobutyryl derivatives exhibit enhanced volatility and thermal stability. Furthermore, the presence of seven fluorine atoms makes these derivatives highly sensitive to electron capture detection (ECD) in GC and provides characteristic fragmentation patterns in mass spectrometry, aiding in their identification and quantification.

In proteomics, the use of ion-pairing agents is common in liquid chromatography-mass spectrometry (LC-MS) to improve the separation of peptides. Heptafluorobutyric acid (HFBA), a related compound, has been used as an ion-pairing modifier in reversed-phase LC-MS to enhance the retention and separation of peptides, particularly those that are short and highly charged. nih.gov This demonstrates the utility of the heptafluorobutyl moiety in improving analytical separations in proteomics.

Table 3: Common Derivatization Reagents for GC-MS in Metabolomics

| Reagent | Target Functional Groups | Advantages of the Derivative |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | -OH, -NH2, -SH, -COOH | Forms volatile and thermally stable trimethylsilyl (B98337) (TMS) derivatives. |

| Heptafluorobutyric Anhydride (HFBA) | -OH, -NH2, -SH | Forms highly volatile heptafluorobutyryl derivatives with excellent sensitivity for electron capture detection. |

| Pentafluorobenzyl Bromide (PFBBr) | -COOH, -OH, -SH | Forms pentafluorobenzyl esters/ethers that are highly sensitive to electron capture detection. |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -NH2, -SH, -COOH | A potent silylating agent for a wide range of functional groups. |

Environmental Fate and Ecotoxicological Implications of Fluorinated Amines

Environmental Occurrence and Distribution of Perfluorinated Alkyl Substances (PFAS)

Per- and polyfluoroalkyl substances (PFAS) are man-made chemicals that have become ubiquitous environmental pollutants due to their widespread use and high persistence. clu-in.orgresearchgate.net Their unique properties, such as thermal stability and the ability to repel both water and oil, have led to their use in a vast array of industrial and consumer products since the 1940s, including firefighting foams, non-stick cookware, and stain-resistant fabrics. mdpi.com Because of their chemical stability and mobility, PFAS have been transported far from their original sources, leading to global contamination of air, groundwater, surface waters, and soils. clu-in.orgresearchgate.net

The distribution of these compounds is extensive. They are found in the vicinity of manufacturing sites, industrial facilities, and locations where aqueous film-forming foam (AFFF) was used, such as military bases and firefighter training areas. clu-in.org Wastewater treatment plants are also significant points of entry into the environment, receiving PFAS from industrial and domestic sources. clu-in.orgmdpi.com The land application of biosolids from these plants can further distribute PFAS into soil and water systems. clu-in.org

Long-range atmospheric transport of volatile precursor compounds, which can then undergo photooxidation to form persistent perfluoroalkyl acids (PFAAs), results in the contamination of even remote locations like the Arctic. clu-in.orgnih.gov Oceanic transport is another significant pathway for the global distribution of these substances. clu-in.org Consequently, PFAS have been detected in various environmental media worldwide, with two of the most studied compounds, perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), being widely found in surface water, groundwater, and drinking water. clu-in.orgresearchgate.netresearchgate.net Surveys have shown that most people in the United States have been exposed to some level of PFAS. epa.gov

Ecotoxicity Studies in Aquatic and Terrestrial Environments

The global contamination of ecosystems by PFAS has raised significant concerns about their potential ecological impacts. mdpi.com Ecotoxicity data are most extensive for PFOS and PFOA, with far less known about the thousands of other PFAS, including many fluorinated amines. mdpi.com

Aquatic Environments: In aquatic ecosystems, PFAS have been shown to cause a range of adverse effects. researchgate.net Studies on fish have demonstrated developmental issues, changes in gene expression, and behavioral modifications. researchgate.net For aquatic invertebrates, such as the water flea Daphnia magna, exposure to PFOS can inhibit reproduction and growth in a dose-dependent manner. nih.gov Generally, PFOS is considered more toxic to aquatic organisms than PFOA. nih.gov The toxicity of PFAS can also vary with chain length, with some studies suggesting that longer-chain compounds pose a greater toxic threat. researchgate.net However, even at environmentally relevant concentrations, which can range from nanograms to milligrams per liter, PFAS can induce metabolic changes in aquatic organisms like amphipods. nih.gov

Terrestrial Environments: Research on the terrestrial ecotoxicity of PFAS is less extensive but growing. Studies on the earthworm Aporrectodea caliginosa have shown that exposure to PFOS and PFOA, both individually and as a mixture, can negatively impact survival, growth, and sexual maturity. nih.gov The study observed significant effects at concentrations as low as 0.3 mg/kg and noted that mixtures could have additive effects. nih.gov PFAS can also accumulate in terrestrial plants, with short-chain PFAAs tending to be more bioaccumulative than long-chain ones. itrcweb.org This uptake by plants represents a potential pathway for PFAS to enter terrestrial food webs. clu-in.org

A significant challenge in assessing the ecological risk of PFAS is the lack of toxicity data for the vast majority of these compounds and for many taxonomic groups. mdpi.com

Analytical Challenges in Environmental Monitoring of Perfluorinated Compounds

The effective monitoring and regulation of PFAS are underpinned by the ability to accurately detect and quantify them in various environmental matrices. However, the analysis of these compounds presents numerous challenges. epa.govepa.gov

One of the primary difficulties is the sheer number and diversity of PFAS, with thousands of different compounds in existence. mdpi.comresearchgate.net Standard analytical methods often employ targeted analysis, which can only measure a predefined list of known analytes. epa.govepa.gov This means that many other PFAS present in a sample may go undetected.

Further challenges include:

Low Concentrations: PFAS are often present at very low concentrations (parts per trillion or ng/L), requiring highly sensitive analytical instrumentation, typically liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netmdpi.com

Matrix Interference: Environmental samples like wastewater, soil, and biota are complex mixtures. Other substances in the sample can interfere with the analysis, making it difficult to accurately quantify the target PFAS. mdpi.com

Contamination: PFAS are widely used in laboratory equipment and materials, creating a high risk of sample contamination during collection, storage, and analysis. nih.gov

Isomers: Many PFAS exist as multiple structural isomers (e.g., linear and branched forms). Separating and quantifying these different isomers can be analytically complex but is important as their toxicity and environmental fate may differ. acs.org

Lack of Standards: A standardized analytical method applicable to all PFAS in all environmental matrices is still lacking. mdpi.comwrcgroup.com Furthermore, for many emerging and lesser-known PFAS, analytical standards for quantification are not commercially available. epa.gov

To address the limitations of targeted analysis, researchers are increasingly using non-targeted analysis (NTA) with high-resolution mass spectrometry (HRMS). NTA can detect all ionizable compounds in a sample, allowing for the discovery of new or unknown PFAS. epa.govepa.gov

Research Priorities for Environmental Risk Assessment

Conducting ecological risk assessments (ERAs) for PFAS is challenging due to limited data and technical complexity. itrcweb.orgsanbornhead.com There is a critical need for further research to fill knowledge gaps and improve the ability to protect human health and the environment. nih.govwrcgroup.com

Key research priorities include:

Toxicity of Understudied PFAS: There are extensive toxicity data for only a few PFAS like PFOS and PFOA. mdpi.com Research is urgently needed on the thousands of other PFAS, including short-chain compounds and fluorinated amines, to understand their potential for harm. mdpi.comcanada.ca

Mixture Effects: In the environment, organisms are exposed to complex mixtures of various PFAS and other contaminants. Assessing the combined toxic effects of these mixtures is a critical research area, as the effects could be additive, synergistic, or antagonistic. mdpi.comnih.gov

Sensitive Species and Endpoints: Identifying the most sensitive species and critical biological endpoints (e.g., effects on reproduction, development, endocrine function) is necessary for developing protective environmental quality guidelines. wrcgroup.comserdp-estcp.mil

Improving Analytical Methods: Continued development of both targeted and non-targeted analytical methods is needed to better characterize the full scope of PFAS contamination. epa.govwrcgroup.com This includes creating more certified reference materials and analytical standards.

Fate and Transport Modeling: More robust models are required to predict how different PFAS move through the environment, transform, and accumulate in food webs. sanbornhead.com

Developing Remediation Technologies: Effective and scalable technologies for removing PFAS from contaminated water and soil are a major priority to manage existing contamination. wrcgroup.com

Addressing these research priorities will be essential for developing scientifically sound risk assessments and effective management strategies for the entire class of PFAS compounds. nih.gov

Future Research Directions and Emerging Trends

Development of More Sustainable and Green Synthetic Routes

The synthesis of organofluorine compounds has traditionally relied on methods that can be resource-intensive and generate hazardous waste. The future of producing 2,2,3,3,4,4,4-heptafluorobutylamine is geared towards greener and more sustainable synthetic strategies, aligning with the principles of green chemistry. nih.gov

Research is increasingly focused on minimizing hazardous byproducts and reducing energy consumption. nih.gov Key areas of development include:

Catalytic Processes: The use of photocatalysis is a promising green approach. For instance, photocatalytic methods using decatungstate anion and N-fluorobenzenesulfonimide (NFSI) have been developed for direct C-H fluorination, a technique that could be adapted for fluorinated amines. brittonsfu.com

Benign Reagents and Solvents: Future syntheses will likely move towards using less toxic and more environmentally friendly reagents. Recent advances have shown the use of CO2 or CS2 as benign C1 sources for creating other fluorinated amines, a strategy that could be explored for heptafluorobutylamine. acs.org Mechanochemical, solvent-free synthesis methods, which have been successful for other fluorinated imines, also represent a viable green alternative to traditional solvent-based reactions. mdpi.com

Biocatalysis: The use of enzymes in synthesis offers high selectivity under mild conditions. The "fluorinase" enzyme, capable of catalyzing the formation of a carbon-fluorine bond, points toward a biotechnological route for producing fluorinated compounds. researchgate.net Engineering metabolic pathways in microorganisms could provide a novel and sustainable production platform. researchgate.net

Process Optimization: Techniques like reactive distillation, which combines chemical reaction and product separation into a single unit, can increase efficiency and reduce waste. This has been studied for related compounds like 2,2,3,3,4,4,4-heptafluorobutyl acetate (B1210297) and could be adapted for amine synthesis. mdpi.com

Exploration of Novel Reactivities and Catalytic Applications

The unique electronic properties conferred by the seven fluorine atoms significantly influence the reactivity of the amine group in this compound. Future research will focus on harnessing this distinct reactivity for new catalytic applications. The strong electron-withdrawing nature of the heptafluorobutyl group modulates the nucleophilicity and basicity of the amine, making it a candidate for specialized catalytic roles where traditional amines may not be suitable.

Emerging trends may involve using the compound or its derivatives as:

Phase-Transfer Catalysts: The "fluorous effect," where highly fluorinated compounds exhibit limited miscibility with both organic and aqueous phases, can be exploited. nih.gov This could enable its use as a recyclable phase-transfer catalyst in biphasic or triphasic reaction systems.

Ligands in Organometallic Chemistry: As a ligand, the fluorinated tail can influence the solubility, stability, and catalytic activity of metal centers, potentially leading to catalysts with novel selectivities, particularly in fluorous media.

Organocatalysts: The modified basicity of the amine could be utilized in developing new organocatalysts for specific organic transformations where fine-tuning of catalyst properties is crucial.

Advanced Functional Material Design and Applications

The intrinsic properties of this compound, such as thermal stability and chemical resistance, make it a valuable building block for advanced functional materials. chemimpex.com Future research is aimed at incorporating this molecule to create materials with tailored properties for high-performance applications. nih.gov

Key areas of exploration include:

Fluorinated Surfactants and Coatings: The compound serves as a precursor for specialized fluorinated surfactants. chemimpex.com These surfactants are critical for creating high-performance coatings, textiles, and cleaning agents for challenging environments. chemimpex.com

High-Performance Polymers: As an intermediate, it contributes to the synthesis of fluorinated polymers. chemimpex.com These materials are sought after in the electronics and aerospace industries for their durability and resistance to extreme conditions. chemimpex.com

Biomimetic Materials: Scientists aim to incorporate the functional properties of biological materials into new materials and devices. nih.gov The unique self-assembly and phase-separation behaviors of highly fluorinated compounds could be used to design biomimetic surfaces or structured materials. nih.gov

Physicochemical Properties of this compound

This interactive table summarizes key computed and experimental properties of the compound.

| Property | Value | Source |

| IUPAC Name | 2,2,3,3,4,4,4-heptafluorobutan-1-amine | PubChem nih.gov |

| Molecular Formula | C₄H₄F₇N | Sigma-Aldrich sigmaaldrich.com |

| Molecular Weight | 199.07 g/mol | PubChem nih.gov |

| CAS Number | 374-99-2 | Sigma-Aldrich sigmaaldrich.com |

| Density | 1.456 g/mL at 25 °C | Sigma-Aldrich sigmaaldrich.com |

| Flash Point | 98.9 °C | Sigma-Aldrich sigmaaldrich.com |

| Form | Liquid | Thermo Scientific thermofisher.com |

In-depth Mechanistic Understanding of Biological Interactions

The introduction of fluorine into organic molecules can profoundly alter their biological properties, including absorption, metabolism, and interaction with biological targets. researchgate.net A key future research direction is to gain a detailed mechanistic understanding of how this compound and similar fluorinated amines interact with biological systems.

The fluorine nucleus (¹⁹F) is an excellent probe for NMR spectroscopy due to its "bio-orthogonal" nature, meaning it is absent in natural biological systems. nih.gov This allows for clear tracking of the molecule's fate. Research will likely focus on:

Enzyme Inhibition Studies: Fluorinated functional groups can act as mimics of other groups or participate directly in interactions with an enzyme's active site. researchgate.net This makes them valuable for designing potent and specific enzyme inhibitors. nih.gov ¹⁹F NMR can be used to directly observe the formation of enzyme-inhibitor complexes and study their dynamics. nih.gov

Metabolic Pathway Analysis: Understanding how the C-F bond's high stability affects metabolic pathways is crucial. acs.org Research will investigate the potential for enzymatic machinery to process such highly fluorinated structures and identify any resulting metabolites.

Membrane Interaction and Transport: The lipophilicity conferred by fluorine atoms influences how these molecules cross cell membranes and distribute within tissues. acs.org Detailed studies will be needed to model and observe these transport mechanisms.

Comprehensive Environmental Impact Assessment and Remediation Strategies

The strength of the carbon-fluorine bond makes many organofluorine compounds, particularly per- and polyfluoroalkyl substances (PFAS), persistent in the environment. researchgate.net Although this compound's specific environmental fate is an area for further study, research into the broader class of PFAS provides a framework for future investigation and mitigation strategies.

Future work will require a two-pronged approach:

Impact Assessment: This involves developing sensitive analytical methods for detecting the compound in environmental matrices like water and soil, studying its potential for bioaccumulation, and modeling its transport and transformation in various ecosystems.

Remediation Strategies: Research is active in developing effective methods to remove persistent fluorinated compounds from the environment. Promising trends include:

Adsorption Technologies: Creating novel sorbent materials that can selectively capture fluorinated compounds. nih.gov This can involve using sorbents with fluorinated backbones to leverage fluorine-fluorine interactions for enhanced binding. nih.gov

"Concentrate-and-Destroy" Approaches: This strategy involves first using sorbents to concentrate the pollutants from a large volume of water into a smaller, more manageable volume. nih.gov The concentrated stream can then be treated with destructive technologies, which is more energy-efficient than treating the dilute source directly. nih.gov

Advanced Oxidation and Reduction Processes: Investigating chemical or electrochemical methods to break the stable C-F bonds, leading to the complete degradation of the compound.

Q & A

Q. What are the key spectroscopic characteristics for identifying 2,2,3,3,4,4,4-Heptafluorobutylamine?